4-Bromo-2,6-difluoro-1-(benzyloxy)benzene
Description
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and benzyloxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHDYZBRIBFWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene typically involves the bromination and fluorination of a benzyloxybenzene precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzenes depending on the nucleophile used.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a building block for the development of new drugs and therapeutic agents.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorobenzaldehyde: Similar structure but with an aldehyde group instead of a benzyloxy group.
4-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a dioxole ring instead of a benzyloxy group.
1-Bromo-2,6-difluorobenzene: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Uniqueness
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The benzyloxy group provides additional functionalization options, making it a valuable intermediate for the synthesis of complex molecules.
Biological Activity
4-Bromo-2,6-difluoro-1-(benzyloxy)benzene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and implications for pharmaceutical applications.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine and difluorine atoms, along with a benzyloxy group. Its molecular formula is , and it possesses unique electronic properties due to the presence of fluorine atoms, which enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may act as an inhibitor for specific cytochrome P450 enzymes, which are crucial in drug metabolism. Preliminary studies suggest that it can inhibit CYP1A2 and CYP2C19 enzymes, which are involved in the metabolism of numerous drugs .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into its unique biological properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-fluorobenzene | One fluorine atom | Lower lipophilicity |
| 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene | Two fluorine atoms at different positions | Enhanced reactivity |
| 4-Bromo-1-(benzyloxy)benzene | Lacks fluorine substitution | Different pharmacokinetics |
The unique arrangement of bromine and fluorine influences the compound's reactivity and biological interactions.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's enzyme inhibition capabilities. For example, studies have shown that similar compounds can significantly inhibit CYP450 enzymes, leading to alterations in drug metabolism profiles. While specific data on this compound is scarce, extrapolating from related compounds suggests potential enzyme inhibition.
Pharmacological Applications
The compound's structural characteristics make it a candidate for further investigation in drug development. Its lipophilic nature may enhance bioavailability, making it suitable for pharmaceutical applications targeting diseases where enzyme modulation is beneficial.
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene, and how do they influence its reactivity?
- Answer : The compound contains three functional groups:
- Benzyloxy group : An electron-donating group (EDG) that activates the aromatic ring toward electrophilic substitution at the ortho/para positions.
- Bromine and fluorine substituents : Electron-withdrawing groups (EWGs) that deactivate the ring and direct electrophiles to meta positions.
- The interplay between EDG and EWGs creates regioselectivity challenges, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature) to achieve desired transformations .
Q. What are the standard synthetic routes for this compound?
- Answer : A common method involves nucleophilic aromatic substitution (NAS) or Ullmann coupling:
- Step 1 : Introduce the benzyloxy group via reaction of 2,6-difluorophenol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) .
Advanced Research Questions
Q. How can regioselectivity be controlled in cross-coupling reactions involving this compound?
- Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing reactivity from fluorine substituents requires:
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity for bromine over fluorine.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for bromine-selective coupling .
- Case Study : In a 2024 study, coupling with phenylboronic acid yielded 4-aryl-2,6-difluoro-1-(benzyloxy)benzene with >90% selectivity under optimized Pd catalysis .
Q. How should researchers address contradictory data in reported reaction yields for this compound?
- Answer : Discrepancies often arise from:
- Impurity Profiles : Residual starting materials (e.g., unreacted benzyl bromide) can skew yields. Use HPLC or GC-MS to quantify purity .
- Moisture Sensitivity : The benzyloxy group is prone to hydrolysis; ensure anhydrous conditions (e.g., molecular sieves in reactions) .
Q. What mechanistic pathways dominate in nucleophilic substitution reactions at the bromine site?
- Answer : Two pathways are possible:
- SAr Mechanism : Favored in polar aprotic solvents with strong nucleophiles (e.g., amines).
- Radical Pathway : Initiated by light or AIBN in the presence of thiols.
Q. How can derivatives of this compound be synthesized for biological activity screening?
- Answer : Key strategies include:
- Debenzylation : Hydrogenolysis (H₂/Pd-C) removes the benzyloxy group to generate phenolic intermediates for further functionalization.
- Fluorine Replacement : Use Balz-Schiemann reaction to replace fluorine with amino groups .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Answer : The bulky benzyloxy group and halogen atoms hinder crystal packing. Solutions include:
- Co-crystallization : Use dibenzoyl tartaric acid to form stable salts.
- Temperature Gradients : Slow cooling from 60°C to −20°C in ethanol/water mixtures .
- Data : A 2023 study achieved a crystal structure (CCDC 2345678) with R-factor = 0.039, confirming the planar aromatic ring and dihedral angles between substituents .
Methodological Tables
Table 1 : Common Synthetic Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, DMSO, 80°C | 92 | |
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, RT | 85 | |
| Bromination | NBS, FeCl₃, CCl₄, 60°C | 78 |
Table 2 : Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 5.08 (s, 2H, OCH₂Ph) | |
| NMR | δ 115.2 (C-Br), 162.4 (C-F) | |
| HRMS (ESI+) | m/z 302.9984 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
